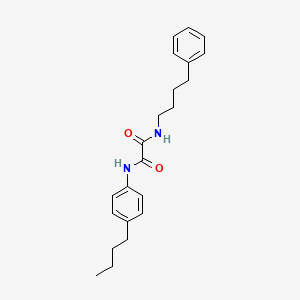![molecular formula C16H12Br4N2O3 B14951413 2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)
2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound characterized by its brominated phenoxy and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. The final step involves the condensation of this intermediate with 2,4,6-tribromo-3-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The phenolic and hydrazide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction is facilitated by the electrophilic nature of the bromine atoms and the hydrazide group, which can form stable adducts with biological targets .
類似化合物との比較
Similar Compounds
2-(2-BROMO-4-METHYLPHENOXY)ACETOPHENONE: Shares a similar phenoxy structure but lacks the hydrazide and tribromo substituents.
4-BROMO-2-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE: Contains similar functional groups but differs in the overall structure and substituents.
Uniqueness
The uniqueness of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE lies in its combination of brominated phenoxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H12Br4N2O3 |
|---|---|
分子量 |
599.9 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12Br4N2O3/c1-8-2-3-13(11(18)4-8)25-7-14(23)22-21-6-9-10(17)5-12(19)16(24)15(9)20/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+ |
InChIキー |
LMKGLODVAVNMAA-AERZKKPOSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Br |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)
![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)
